molecular formula C15H11NO4 B8672401 methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 819071-06-2

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate

Cat. No.: B8672401
CAS No.: 819071-06-2
M. Wt: 269.25 g/mol
InChI Key: MPGCBKITOBODHY-UHFFFAOYSA-N
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Description

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate is a complex organic compound with the molecular formula C15H11NO4. This compound is known for its unique structure, which includes a benzoxazole ring fused with a cyclohexadienone moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl 2-formylbenzoate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces cyclohexanol derivatives .

Scientific Research Applications

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazole-4-carboxylate
  • Methyl 2-[(2E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate

Uniqueness

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

819071-06-2

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C15H11NO4/c1-19-15(18)10-6-4-7-11-13(10)20-14(16-11)9-5-2-3-8-12(9)17/h2-8,17H,1H3

InChI Key

MPGCBKITOBODHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-benzyloxybenzoic acid dry CH2Cl2 was added to 1 ml of freshly distilled oxalyl chloride. After stirring for 10 minutes, 1 drop of DMF was added to the reaction mixture. The reaction mixture was stirred for 2 hours at room temperature and the solvent was removed by evaporation. The resultant yellow oil was dried under vacuum for 3 hours. The yellow oil was then dissolved in 5 ml of dry xylenes and transferred via cannula to a solution of 3-aminosalacylic acid (g, 31.5 mmol) in xylenes. The mixture was stirred at room temperature for 1 h, then heated to reflux overnight. After the reaction mixture had cooled to room temperature, p-toluenesulfonic acid monohydrate (475 mg, 2.5 mmol) was added and the mixture heated to reflux for an additional 12 h. The reaction mixture was cooled to 0° C. and treated with an excess of TMSCHN2. The product was purified by column chromatography (20% EtOAc in hexane) to give a light yellow solid (42 mg, 36%): 1H NMR δ 4.04 (s, 3H, CH3), 7.00 (m, 1H), 7.10 (d, 1H, J=8.4 Hz), 7.4-7.5 (m, 2H), 7.87 (dd, 1H, J=8.1, 1.2 Hz), 7.97 (dd, 1H, J=7.5, 1.2 Hz), 8.06 (dd, 1H, J=8.1, 1.2 Hz); CIMS m/z 270 (MH+); HRMS m/z calc'd for C15H12NO4: 270.0763, found 270.0766.
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2-benzyloxybenzoic acid
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475 mg
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36%

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